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Compound Name: 2-Bromo-2-phenylacetophenone

Cat. No.: B072529 Get Quote

An In-depth Technical Guide to α-
Bromodesoxybenzoin
For Researchers, Scientists, and Drug Development Professionals

Abstract
α-Bromodesoxybenzoin, also known as 2-bromo-1,2-diphenylethan-1-one or desyl bromide, is

a halogenated derivative of desoxybenzoin. This technical guide provides a comprehensive

overview of its physical and chemical properties, a detailed experimental protocol for its

synthesis, and an exploration of its known chemical reactions. While direct biological activity

and specific signaling pathway involvement for α-bromodesoxybenzoin are not extensively

documented in publicly available literature, this guide will touch upon the biological activities of

structurally related benzoin and benzil compounds to highlight potential areas of investigation

for drug development professionals.

Physical and Chemical Properties
α-Bromodesoxybenzoin is a beige-brown crystalline solid at room temperature. Its core

structure consists of a two-carbon ethanone backbone substituted with two phenyl groups and

a bromine atom at the alpha position relative to the carbonyl group.

Table 1: Physical and Chemical Properties of α-Bromodesoxybenzoin
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Property Value Source

Chemical Name
2-bromo-1,2-diphenylethan-1-

one

Synonyms
α-Bromodesoxybenzoin, Desyl

bromide

CAS Number 1484-50-0 [1]

Molecular Formula C₁₄H₁₁BrO [1]

Molar Mass 275.14 g/mol [1]

Melting Point 56-58 °C [1]

Boiling Point 344.8 ± 22.0 °C (Predicted) [1]

Appearance Beige-brown crystalline solid [1]

Solubility Data not available

Spectral Data
The structural features of α-bromodesoxybenzoin can be confirmed using various

spectroscopic techniques.

Infrared (IR) Spectroscopy
The IR spectrum of α-bromodesoxybenzoin is expected to show characteristic absorption

bands for its functional groups. A strong absorption band is anticipated in the region of 1680-

1700 cm⁻¹ corresponding to the C=O stretching of the ketone. Absorptions in the 3000-3100

cm⁻¹ region would indicate C-H stretching of the aromatic rings, while bands in the 1450-1600

cm⁻¹ range would correspond to C=C stretching within the phenyl groups. The C-Br stretching

vibration is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

An available gas-phase IR spectrum from the NIST Chemistry WebBook confirms these

general features.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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While specific ¹H and ¹³C NMR data for α-bromodesoxybenzoin are not readily available in the

searched literature, the expected chemical shifts can be predicted based on its structure.

¹H NMR: The spectrum would likely show multiplets in the aromatic region (approximately

7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. A key singlet would be

expected for the methine proton (CH) at the α-position, deshielded by both the adjacent

carbonyl group and the bromine atom, likely appearing in the range of 6.0-6.5 ppm.

¹³C NMR: The spectrum would display a signal for the carbonyl carbon around 190-200 ppm.

The α-carbon attached to the bromine would appear at a characteristic chemical shift,

typically in the range of 50-60 ppm. Multiple signals in the aromatic region (120-140 ppm)

would correspond to the carbons of the phenyl rings.

Mass Spectrometry (MS)
The mass spectrum of α-bromodesoxybenzoin would show a molecular ion peak (M⁺) and an

M+2 peak of nearly equal intensity, which is characteristic of a compound containing one

bromine atom. The NIST Chemistry WebBook provides an electron ionization mass spectrum

for ethanone, 2-bromo-1,2-diphenyl-.[2] The fragmentation pattern would likely involve the loss

of the bromine atom and cleavage of the C-C bonds adjacent to the carbonyl group.

Experimental Protocols
Synthesis of α-Bromodesoxybenzoin
α-Bromodesoxybenzoin is typically synthesized by the α-bromination of desoxybenzoin (2-

phenylacetophenone).

Reaction:

Detailed Experimental Protocol:

Materials:

Desoxybenzoin

Bromine
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Glacial Acetic Acid

Sodium bisulfite solution

Ethanol

Round-bottom flask

Dropping funnel

Magnetic stirrer

Ice bath

Büchner funnel and filter flask

Procedure:

Dissolve desoxybenzoin in glacial acetic acid in a round-bottom flask equipped with a

magnetic stirrer and a dropping funnel.

Cool the flask in an ice bath.

Slowly add a solution of bromine in glacial acetic acid from the dropping funnel with

continuous stirring. The addition should be dropwise to control the reaction rate and

temperature.

After the addition is complete, continue stirring the reaction mixture at room temperature

for a specified period (e.g., 1-2 hours) until the color of bromine disappears.

Pour the reaction mixture into a beaker containing cold water.

Add a small amount of sodium bisulfite solution to quench any unreacted bromine.

The crude α-bromodesoxybenzoin will precipitate as a solid.

Collect the solid by vacuum filtration using a Büchner funnel.

Wash the solid with cold water to remove any remaining acid.
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Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure α-

bromodesoxybenzoin.

Dry the purified crystals and determine the melting point to confirm purity.

Workflow Diagram:
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Step 1: Dissolution

Step 2: Bromination

Step 3: Work-up

Step 4: Purification

Dissolve Desoxybenzoin
in Glacial Acetic Acid

Cool in Ice Bath

Add Bromine Solution
(dropwise)

Stir at Room Temperature

Pour into Cold Water

Quench with NaHSO₃

Vacuum Filtration

Wash with Cold Water

Recrystallize from Ethanol

Dry Product

Click to download full resolution via product page

Caption: Synthesis workflow for α-bromodesoxybenzoin.
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Chemical Reactions
α-Bromodesoxybenzoin, as an α-haloketone, is a versatile intermediate in organic synthesis.

The presence of the bromine atom at the α-position makes this carbon atom susceptible to

nucleophilic attack.

Reaction Mechanism Diagram: Nucleophilic Substitution

α-Bromodesoxybenzoin
(C₆H₅COCH(Br)C₆H₅)

Transition State
[Nu---C---Br]⁻

+ Nu⁻

Nucleophile (Nu⁻)
Substituted Product

(C₆H₅COCH(Nu)C₆H₅)

Bromide Ion (Br⁻)

- Br⁻

Click to download full resolution via product page

Caption: General mechanism for nucleophilic substitution at the α-carbon.

Common reactions include:

Substitution Reactions: Reaction with various nucleophiles (e.g., amines, alkoxides,

thiolates) to replace the bromine atom.

Elimination Reactions: Treatment with a base can lead to the formation of an α,β-unsaturated

ketone (benzalacetophenone or chalcone).

Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo

rearrangement to form carboxylic acid derivatives.

Potential for Drug Development
While specific studies on the biological activity of α-bromodesoxybenzoin are scarce, the

broader classes of benzoin and benzil derivatives have shown a range of biological effects,

suggesting potential avenues for research.
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Antimicrobial Activity: Some benzoin and benzil analogs have demonstrated antimicrobial

properties.

Enzyme Inhibition: Certain derivatives have been investigated as inhibitors of various

enzymes.

The introduction of a bromine atom in the α-position can significantly alter the electronic and

steric properties of the molecule, potentially enhancing its reactivity and biological activity. This

makes α-bromodesoxybenzoin an interesting scaffold for the development of novel therapeutic

agents. Further research is warranted to explore its specific biological targets and potential

signaling pathway modulation.

Logical Relationship Diagram: From Synthesis to Potential Application
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Caption: Logical flow from synthesis to potential drug development applications.
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Conclusion
α-Bromodesoxybenzoin is a readily synthesizable compound with well-defined physical and

chemical properties. Its reactivity as an α-haloketone makes it a valuable intermediate for

organic synthesis. While its own biological profile is yet to be thoroughly investigated, the

known activities of related compounds suggest that α-bromodesoxybenzoin and its derivatives

are promising candidates for future research in drug discovery and development. This guide

provides a foundational resource for scientists and researchers interested in exploring the

potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072529?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

